molecular formula C22H23ClKN6O B1243198 2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol

2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol

Cat. No.: B1243198
M. Wt: 462 g/mol
InChI Key: FDKIDFYIEWFERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Losartan potassium is a medication primarily used to treat high blood pressure (hypertension) and to protect the kidneys from damage due to diabetesBy blocking the action of angiotensin II, a substance in the body that causes blood vessels to tighten, losartan potassium helps to relax blood vessels, thereby lowering blood pressure and improving blood flow .

Scientific Research Applications

Losartan potassium has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of losartan potassium involves several key steps. One common method starts with the reaction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with 2-cyano-4’-methylbiphenyl. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then subjected to a tetrazole formation reaction using sodium azide and triethylamine hydrochloride .

Industrial Production Methods: In industrial settings, the production of losartan potassium often involves the use of phase-transfer catalysts to enhance the efficiency of the reactions. For example, tetrabutylammonium bromide can be used as a phase-transfer catalyst in the N-alkylation step. The final product, losartan, is then salified with potassium hydroxide to obtain losartan potassium .

Chemical Reactions Analysis

Types of Reactions: Losartan potassium undergoes various chemical reactions, including:

    Oxidation: Losartan potassium can be oxidized under certain conditions, leading to the formation of degradation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride (NaBH4) can be used as a reducing agent.

    Substitution: Strong nucleophiles such as sodium azide (NaN3) are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide can lead to the formation of various oxidized derivatives of losartan potassium .

Comparison with Similar Compounds

Losartan potassium is compared with other angiotensin II receptor blockers such as:

Each of these compounds has unique properties that make them suitable for different patient populations and clinical scenarios.

Properties

Molecular Formula

C22H23ClKN6O

Molecular Weight

462 g/mol

InChI

InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28);

InChI Key

FDKIDFYIEWFERB-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.[K]

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl.[K]

Pictograms

Irritant

synonyms

2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Cozaar
DuP 753
DuP-753
DuP753
Losartan
Losartan Monopotassium Salt
Losartan Potassium
MK 954
MK-954
MK954
Monopotassium Salt, Losartan
Potassium, Losartan
Salt, Losartan Monopotassium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Reactant of Route 2
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Reactant of Route 3
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Reactant of Route 4
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Reactant of Route 5
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Reactant of Route 6
2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.